molecular formula C10H10BrF3O B1346423 5-Bromo-2-isopropoxybenzotrifluoride CAS No. 914635-61-3

5-Bromo-2-isopropoxybenzotrifluoride

Cat. No. B1346423
M. Wt: 283.08 g/mol
InChI Key: UXWQSCRGWLFFLF-UHFFFAOYSA-N
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Patent
US08389508B2

Procedure details

To a solution of 4-bromo-1-[(1-methylethyl)oxy]-2-(trifluoromethyl)benzene (D41) (5.21 g) in dry tetrahydrofuran (THF) (50 mL) was added n-BuLi (12.65 mL) dropwise at −78° C. (maintaining the temperature <−60° C.). The resulting solution was stirred at −78° C. for 30 min before triisopropyl borate (5.13 mL) was added dropwise (<−60° C.). The reaction mixture was allowed to warm to room temperature, then pinacol (0.70 g) and AcOH (2.107 mL) was added and the reaction mixture stirred at room temperature overnight. The reaction was quenched with saturated aqueous NH4Cl, the mixture was diluted with ethyl acetate and washed with saturated aqueous NaHCO3 and brine, the organic phase was dried over sodium sulphate and concentrated. The residue was purified by column chromatography to give 4,4,5,5-tetramethyl-2-[4-[(1-methylethyl)oxy]-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane (D42) (5.3 g) as a clear oil. δH (CDCl3, 600 MHz): 1.33 (12H, s), 1.36 (6H, d), 4.69 (1H, m), 6.97 (1H, d), 7.88 (1H, d), 7.99 (1H, s). MS (ES): C15H22BF3O3 requires 330. found 331.2 (M+H+).
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
12.65 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.13 mL
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Three
Name
Quantity
2.107 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH:9]([CH3:11])[CH3:10])=[C:4]([C:12]([F:15])([F:14])[F:13])[CH:3]=1.[Li]CCCC.[B:21]([O:30][CH:31]([CH3:33])[CH3:32])([O:26][CH:27]([CH3:29])[CH3:28])OC(C)C.OC(C(O)(C)C)(C)C>O1CCCC1.CC(O)=O>[CH3:33][C:31]1([CH3:32])[C:27]([CH3:28])([CH3:29])[O:26][B:21]([C:2]2[CH:7]=[CH:6][C:5]([O:8][CH:9]([CH3:11])[CH3:10])=[C:4]([C:12]([F:15])([F:14])[F:13])[CH:3]=2)[O:30]1

Inputs

Step One
Name
Quantity
5.21 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)OC(C)C)C(F)(F)F
Name
Quantity
12.65 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.13 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Three
Name
Quantity
0.7 g
Type
reactant
Smiles
OC(C)(C)C(C)(C)O
Name
Quantity
2.107 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature <−60° C.)
ADDITION
Type
ADDITION
Details
was added dropwise (<−60° C.)
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous NH4Cl
ADDITION
Type
ADDITION
Details
the mixture was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C1=CC(=C(C=C1)OC(C)C)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.